molecular formula C9H18OS B048152 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane CAS No. 124898-64-2

2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane

Cat. No.: B048152
CAS No.: 124898-64-2
M. Wt: 174.31 g/mol
InChI Key: FZJZRILEYYXFBY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane is a chemical compound with the molecular formula C9H18OS and a molecular weight of 174.30 g/mol . It belongs to the class of 1,3-oxathiane compounds, which are known for their use in flavor and fragrance compositions . These heterocyclic compounds are of significant interest in research for developing and enhancing sensory profiles in various applications. Researchers utilize this compound and its analogs to study its stability, olfactory properties, and potential as a synthetic flavoring agent or fragrance ingredient. Its structure incorporates oxygen and sulfur within a six-membered ring, which contributes to its characteristic properties. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

124898-64-2

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2,5-dimethyl-5-propan-2-yl-1,3-oxathiane

InChI

InChI=1S/C9H18OS/c1-7(2)9(4)5-10-8(3)11-6-9/h7-8H,5-6H2,1-4H3

InChI Key

FZJZRILEYYXFBY-UHFFFAOYSA-N

SMILES

CC1OCC(CS1)(C)C(C)C

Canonical SMILES

CC1OCC(CS1)(C)C(C)C

Synonyms

1,3-Oxathiane,2,5-dimethyl-5-(1-methylethyl)-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isopropyl at C2) enforce axial orientation of adjacent groups (e.g., C5 methyl) to minimize steric clash .
  • Geminal Substitution: 5,5-Dimethyl groups stabilize chair conformations, whereas 2,2,5,5-tetramethyl derivatives adopt non-chair forms due to increased steric strain .
  • Sulfoxide Orientation : In sulfoxide derivatives, equatorial SO groups are favored (ΔG = 3.1 kJ/mol for 5,5-dimethyl-1,3-oxathiane-3-oxide) .

Ring Inversion Barriers

Ring inversion kinetics vary with substitution patterns:

Compound Name ΔG‡ (kJ/mol at 203 K) Notes
5,5-Dimethyl-1,3-oxathiane (8) 43.5 Moderate barrier due to chair conformation stability .
2,2,5,5-Tetramethyl-1,3-oxathiane (98) 48.5 Exceptionally high barrier due to non-chair conformation and steric hindrance .

Trend : Increased substitution (particularly at C2 and C5) elevates inversion barriers, reflecting reduced conformational flexibility.

Reactivity

Lithiation and Electrophilic Substitution

  • 2-Phenyl-1,3-oxathiane derivatives undergo lithiation at C2, with subsequent electrophilic substitution producing regioselective products depending on solvent (THF vs. ether) .
  • Steric Hindrance : Bulky substituents (e.g., isopropyl at C2) may redirect reactivity to less hindered positions, though direct data on 2,5-dimethyl-5-propan-2-yl derivatives are lacking.

Cycloaddition Reactions

  • 4,4-Dimethyl-2-styryl-1,3-oxathiane (115) participates in tandem [4+2] cycloaddition-elimination reactions with olefins, mimicking α,β-unsaturated thioaldehyde reactivity .
  • Substituent Impact : Methyl or isopropyl groups at C5 could modulate electron density and steric accessibility, altering reaction pathways.

Sulfoxide Formation

  • Oxidation of 2-(p-bromophenyl)-1,3-oxathiane yields a 3:1 mixture of cis/trans sulfoxides, highlighting substituent-dependent stereochemical outcomes .
  • 5,5-Dimethyl-1,3-oxathiane-3-oxide favors equatorial SO groups (ΔG = 3.1 kJ/mol), suggesting that bulky C5 substituents may similarly bias sulfoxide geometry .

Preparation Methods

Reaction Mechanism and Key Steps

  • Nucleophilic Attack : The thiol (-SH) group of the γ-thioalcohol attacks the electrophilic carbonyl carbon of the ketone or aldehyde.

  • Proton Transfer : Acidic conditions facilitate protonation of the hydroxyl intermediate, promoting water elimination.

  • Ring Closure : Intramolecular cyclization forms the 1,3-oxathiane ring, stabilized by the electron-withdrawing sulfur atom.

The stereochemistry of the final product is influenced by the configuration of the starting materials and reaction conditions, with chair conformations predominating due to ring strain minimization.

Acid-Catalyzed Cyclocondensation: Optimization and Yields

The choice of acid catalyst and solvent system critically determines reaction efficiency. Three primary methodologies have been explored:

Method C: Aqueous Sulfuric Acid at Room Temperature

  • Conditions : Water as solvent, concentrated sulfuric acid (H₂SO₄) catalyst, room temperature.

  • Yield : 92% for 2,2-dimethyl-5-propan-2-yl-1,3-oxathiane (Table 1, Compound 12).

  • Advantages : High yields, mild conditions, and reduced side reactions compared to organic solvents.

  • Limitations : Limited solubility of hydrophobic reactants in water.

Method A: Dichloromethane with p-Toluenesulfonic Acid (PTSA)

  • Conditions : Dichloromethane (CH₂Cl₂) solvent, PTSA catalyst, reflux with azeotropic water removal.

  • Yield : 65–85% for analogous compounds (Table 1, Compounds 17–26).

  • Advantages : Effective for moisture-sensitive reactants.

  • Limitations : Lower yields due to competing side reactions at elevated temperatures.

Method B: Benzene with PTSA

  • Conditions : Benzene solvent, PTSA catalyst, reflux.

  • Yield : 51–75% for related derivatives (Table 1, Compounds 7–9).

  • Advantages : Compatibility with aromatic aldehydes.

  • Limitations : Toxicity of benzene and moderate yields.

Comparative Analysis of Methods

ParameterMethod C (H₂O/H₂SO₄)Method A (CH₂Cl₂/PTSA)Method B (C₆H₆/PTSA)
Yield 92%65–85%51–75%
Reaction Time 2–4 hours6–8 hours6–8 hours
Side Products MinimalModerateModerate
Scalability HighModerateLow

Method C is the preferred industrial-scale approach due to its superior yield and environmental safety.

Stereochemical Considerations and Tautomerism

The 1,3-oxathiane ring exhibits chair conformations, with substituents preferentially occupying equatorial positions to minimize steric hindrance. For 2,2-dimethyl-5-propan-2-yl-1,3-oxathiane, the bulky isopropyl group at position 5 adopts an equatorial orientation, while the methyl groups at position 2 stabilize the chair conformation through hyperconjugation.

Ring-Chain Tautomerism

Under acidic conditions, the oxathiane ring may undergo reversible ring-opening to form acyclic thioether-ketone tautomers. This equilibrium is influenced by:

  • pH : Protonation of the sulfur atom stabilizes the ring-closed form.

  • Solvent Polarity : Polar solvents favor the acyclic tautomer due to enhanced solvation of charged intermediates.

Industrial Production and Scalability Challenges

While laboratory-scale syntheses are well-established, industrial production faces challenges:

  • Cost of γ-Thioalcohols : Precursors like 3-mercapto-1-propanol are expensive due to limited commercial availability.

  • Waste Management : Sulfuric acid neutralization generates sulfate salts, requiring specialized disposal.

  • Purification : Distillation under reduced pressure is necessary to isolate the product from byproducts like unreacted thioalcohols.

Recent advances focus on catalytic recycling and solvent recovery to improve sustainability.

Q & A

Q. What are the standard synthetic routes for 2,5-Dimethyl-5-propan-2-yl-1,3-oxathiane, and how can reaction conditions be optimized?

A typical synthesis involves nucleophilic substitution or cyclization reactions. For example, oxathiane derivatives are often synthesized via base-mediated reactions (e.g., K₂CO₃ in DMF) to generate oxyanions, followed by alkylation with propargyl bromide or similar electrophiles . Optimization includes solvent selection (polar aprotic solvents like DMF enhance reactivity), stoichiometric control (e.g., 1.2 equivalents of base to ensure complete deprotonation), and reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) to track intermediate formation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Assigning stereochemistry and confirming substituent positions. For oxathiane derivatives, characteristic shifts occur for protons near sulfur (δ ~2.5–3.5 ppm) and methyl groups (δ ~1.2–1.5 ppm) .
  • Elemental Analysis : Validating purity and molecular formula (e.g., C, H, S content within ±0.3% of theoretical values) .
  • Mass Spectrometry : Identifying molecular ion peaks and fragmentation patterns to confirm structural integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or mass spectra often arise from stereochemical ambiguity or impurities. Strategies include:

  • Variable Temperature NMR : To detect dynamic rotational barriers in oxathiane rings .
  • 2D NMR (COSY, HSQC) : To correlate proton-proton and proton-carbon interactions, clarifying overlapping signals .
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments and validates computational models .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Advanced approaches include:

  • Density Functional Theory (DFT) : Modeling transition states to predict regioselectivity in ring-opening reactions (e.g., nucleophilic attack at sulfur vs. oxygen) .
  • Molecular Dynamics Simulations : Assessing steric effects from the isopropyl group on reaction pathways .
  • QSPR Models : Corating physical properties (e.g., logP, polar surface area) with experimental reactivity data to guide synthetic planning .

Q. How can researchers design experiments to analyze steric effects on the compound’s stability or reactivity?

Methodologies include:

  • Comparative Kinetic Studies : Synthesizing analogs with bulkier substituents (e.g., tert-butyl instead of isopropyl) and measuring reaction rates under identical conditions .
  • Thermogravimetric Analysis (TGA) : Quantifying thermal stability changes due to steric hindrance .
  • Solvent-Free Reactions : Testing if steric crowding reduces solubility-driven side reactions .

Data Contradiction Analysis

Q. How should conflicting results in catalytic activity studies be addressed?

Contradictions often stem from trace impurities or solvent effects. Solutions include:

  • Control Experiments : Repeating reactions with rigorously purified starting materials (e.g., column chromatography or recrystallization) .
  • Isotopic Labeling : Using deuterated solvents (e.g., DMF-d₇) to rule out solvent participation in side reactions .
  • Statistical DoE (Design of Experiments) : Systematically varying parameters (temperature, catalyst loading) to identify confounding variables .

Methodological Frameworks

Q. What experimental design principles are essential for studying this compound’s biological interactions?

Key steps involve:

  • Dose-Response Assays : Testing cytotoxicity or enzyme inhibition at multiple concentrations (e.g., 0.1–100 µM) to establish IC₅₀ values .
  • Metabolic Stability Tests : Using liver microsomes to predict in vivo degradation pathways .
  • Structural-Activity Relationship (SAR) Studies : Modifying the oxathiane core (e.g., replacing sulfur with oxygen) to isolate bioactive moieties .

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